

Application Notes and Protocols for AZD4694 PET Scans in Amyloid-β Imaging

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Compound of Interest		
Compound Name:	AZD4694 Precursor	
Cat. No.:	B10830092	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

[18F]AZD4694, also known as [18F]NAV4694, is a second-generation positron emission tomography (PET) radioligand designed for the in vivo quantification of amyloid- β (A β) plaques, a key neuropathological hallmark of Alzheimer's disease (AD)[1][2]. This tracer is a fluorinated analog of the widely used [11C]Pittsburgh compound B (PiB) and exhibits high affinity for A β plaques, with an equilibrium dissociation constant (Kd) of 2.3 nM[2][3]. A significant advantage of [18F]AZD4694 is its longer radioactive half-life of 110 minutes compared to [11C]PiB, which facilitates its distribution to imaging centers without an on-site cyclotron[1][3]. Furthermore, it demonstrates lower white matter binding than other 18F-labeled amyloid imaging agents, which can simplify image interpretation[2][3]. These characteristics make [18F]AZD4694 a valuable tool for both observational studies and as a surrogate outcome measure in clinical trials for anti-amyloid therapies[1][4].

These application notes provide detailed protocols for the acquisition and analysis of [18F]AZD4694 PET scans to ensure standardized and reproducible quantification of Aβ plaque burden.

Key Experimental Protocols Participant Preparation and Radiotracer Administration



A standardized protocol for participant preparation and tracer administration is crucial for minimizing variability in PET imaging data.

Protocol:

- Participant Screening: Obtain informed written consent from all participants. Conduct a
 thorough medical history review and neurological examination. Key inclusion/exclusion
 criteria from typical studies include age, cognitive status (e.g., cognitively unimpaired, mild
 cognitive impairment, Alzheimer's disease dementia), and absence of contraindications to
 PET scanning[5][6].
- Pre-imaging Instructions: Instruct participants to fast for at least 4-6 hours prior to the scan to ensure stable metabolic conditions. Water intake is permitted.
- Radiotracer Injection: A single intravenous (IV) bolus of [18F]AZD4694 is administered. The
 typical injected radioactivity is approximately 203 ± 6 MBq[7]. Record the exact dose and
 time of injection.
- Vital Signs Monitoring: Monitor vital signs, including blood pressure, heart rate, and oxygen saturation, before and after the radiotracer injection to ensure participant safety[8].

Image Acquisition

Proper image acquisition parameters are essential for obtaining high-quality PET data.

Protocol:

- Scanner Setup: Use a dedicated PET or PET/CT scanner capable of 3D data acquisition. A
 high-resolution research tomograph (HRRT) has been used in several studies[2][9].
- Participant Positioning: Position the participant comfortably on the scanner bed to minimize
 motion during the scan. The head should be immobilized using a head holder or other
 fixation devices. Ensure the entire brain, including the cerebellum, is within the field of view
 (FOV)[8].
- Attenuation Correction: Perform a transmission scan using a 137Cs source or a low-dose CT scan for attenuation correction prior to the emission scan[9].



- Emission Scan: Dynamic PET imaging is typically performed for 70-90 minutes post-injection[7][9][10]. For quantitative analysis using standardized uptake value ratios (SUVR), a static scan is often acquired from 40 to 70 minutes post-injection[1][9].
- Image Reconstruction: Reconstruct the acquired data using an ordered subset expectation maximization (OSEM) algorithm. Images should be corrected for dead time, decay, random and scattered coincidences[9]. The resulting images typically have transaxial pixel sizes between 2-3 mm and a slice thickness between 2-4 mm[11].

Image Analysis

The following protocol outlines the steps for the quantitative analysis of [18F]AZD4694 PET scans to determine Aβ burden.

Protocol:

- Structural MRI Acquisition: Acquire a high-resolution T1-weighted structural brain image for each participant on a 3T MRI scanner. This is used for anatomical co-registration and definition of regions of interest (ROIs)[1].
- Image Pre-processing:
 - Correct T1-weighted images for non-uniformity and field distortion[1].
 - Co-register the PET images to the corresponding T1-weighted MRI in the participant's native space.
 - Spatially normalize the images to a standardized template space, such as the Alzheimer's
 Disease Neuroimaging Initiative (ADNI) standardized space[1].
 - Spatially smooth the PET images using a Gaussian kernel to achieve a final resolution of 8 mm full width at half maximum (FWHM)[1][9].

SUVR Calculation:

Generate SUVR maps by normalizing the PET signal intensity to a reference region. The
cerebellar gray matter is consistently used as the reference region for [18F]AZD4694 PET
scans due to its low Aβ plaque deposition[1][5][9].



- Calculate a cortical composite SUVR by averaging the SUVRs from several ROIs, including the precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate cortices[1][2][12].
- Determination of Aβ Positivity:
 - Aβ positivity is determined based on a cortical composite [18F]AZD4694 SUVR threshold.
 A widely accepted threshold is 1.55[1][5]. This cutoff has been validated through multiple methods, including comparison with cerebrospinal fluid (CSF) Aβ42/Aβ40 ratios, receiver-operating-characteristic (ROC) curves, and Gaussian mixture modeling[5][6].

Quantitative Data Summary

The following tables summarize key quantitative data related to [18F]AZD4694.

Parameter	Value	Reference
Tracer Affinity (Kd)	2.3 ± 0.3 nM	[3]
Radioactive Half-life	110 minutes	[3]
Typical Injected Dose	203 ± 6 MBq	[7]
Static Scan Acquisition Window	40-70 minutes post-injection	[1][9]
Spatial Smoothing Kernel	8 mm FWHM	[1][9]

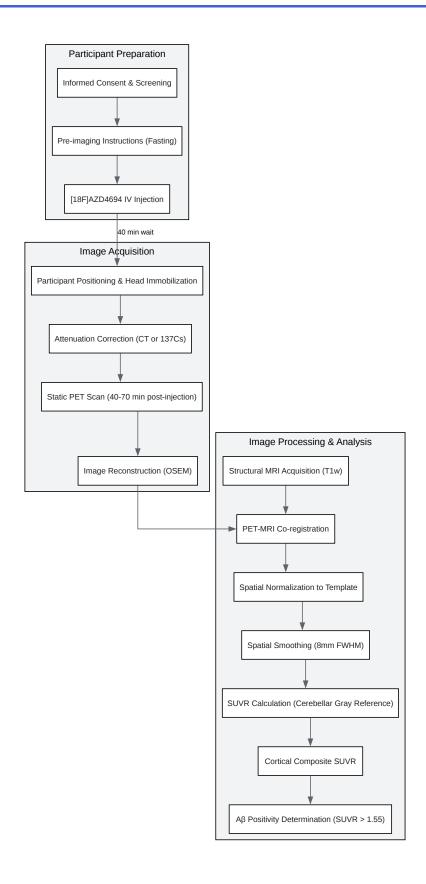


Method for SUVR Threshold Determination	Optimal SUVR Cutoff	Reference
ROC Curve (Visual Classification)	1.55	[5][6]
ROC Curve (Clinical Classification)	1.56	[5][6]
Gaussian Mixture Modeling	1.55	[5][6]
Comparison with CSF Aβ42/Aβ40 Ratio	1.51	[5][6]
Established Aβ Positivity Threshold	1.55	[1][5]

Visualizations

Experimental Workflow for [18F]AZD4694 PET Imaging and Analysis



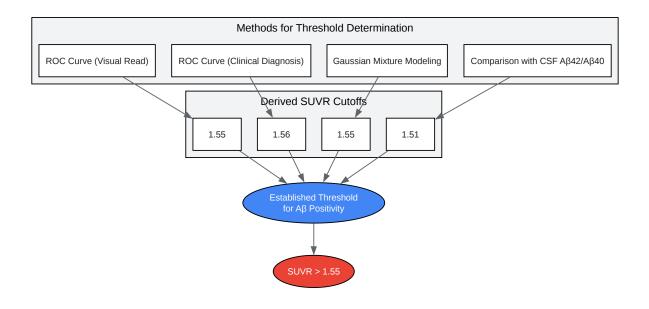


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Caption: Workflow for AZD4694 PET scan from preparation to analysis.



Determination of Aβ Positivity Threshold for [18F]AZD4694



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Caption: Methods for establishing the AZD4694 SUVR positivity threshold.

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